Cas no 952212-86-1 (tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide)

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- Tert-Butyl 1,2,6-Thiadiazinane-2-Carboxylate 1,1-Dioxide
- tert-butyl 1,1-dioxo-1,2,6-thiadiazinane-2-carboxylate
- CNB21286
- W11591
- tert-butyl 1,2,6-thiadiazinan-2-carboxylate 1,1-dioxide
- Tert-butyl 1,2,6-thiadiazinane-2-carboxylate1,1-dioxide
- TZEXBPGMKLDBTM-UHFFFAOYSA-N
- AS-54965
- tert-Butyl 1,2,6-thiadiaZinane-2-carboxylate 1,1-dioxide, 95%
- 2-Boc-1,2,6-thiadiazinane 1,1-Dioxide
- CS-0036977
- MFCD24466053
- tert-Butyl1,2,6-thiadiazinane-2-carboxylate1,1-dioxide
- E?,2,6-thiadiazinane-2-carboxylate
- SY125450
- 952212-86-1
- SCHEMBL4637067
- tert-butyl 1,1-dioxo-1
- EN300-251393
- 2-Boc-1,1-dioxo-1,2,6-thiadiazinane
- tert-butyl 1,1-dioxo-1lambda6,2,6-thiadiazinane-2-carboxylate
- AKOS027255949
- tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide
-
- MDL: MFCD24466053
- インチ: 1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-6-4-5-9-15(10,12)13/h9H,4-6H2,1-3H3
- InChIKey: TZEXBPGMKLDBTM-UHFFFAOYSA-N
- ほほえんだ: S1(NCCCN1C(=O)OC(C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 236.08307817g/mol
- どういたいしつりょう: 236.08307817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 84.1
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-251393-1.0g |
tert-butyl 1,1-dioxo-1lambda6,2,6-thiadiazinane-2-carboxylate |
952212-86-1 | 95% | 1.0g |
$272.0 | 2024-06-19 | |
abcr | AB462438-250 mg |
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide, 95%; . |
952212-86-1 | 95% | 250mg |
€376.90 | 2023-04-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B942415-100mg |
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide |
952212-86-1 | ≥95% | 100mg |
¥720.00 | 2022-09-02 | |
eNovation Chemicals LLC | D772602-100mg |
Tert-Butyl 1,2,6-Thiadiazinane-2-Carboxylate 1,1-Dioxide |
952212-86-1 | 95% | 100mg |
$130 | 2024-06-06 | |
Enamine | EN300-251393-10.0g |
tert-butyl 1,1-dioxo-1lambda6,2,6-thiadiazinane-2-carboxylate |
952212-86-1 | 95% | 10.0g |
$1820.0 | 2024-06-19 | |
1PlusChem | 1P00IJBV-1g |
Tert-Butyl 1,2,6-Thiadiazinane-2-Carboxylate 1,1-Dioxide |
952212-86-1 | 95% | 1g |
$233.00 | 2024-04-19 | |
Enamine | EN300-251393-0.05g |
tert-butyl 1,1-dioxo-1lambda6,2,6-thiadiazinane-2-carboxylate |
952212-86-1 | 95% | 0.05g |
$63.0 | 2024-06-19 | |
1PlusChem | 1P00IJBV-500mg |
Tert-Butyl 1,2,6-Thiadiazinane-2-Carboxylate 1,1-Dioxide |
952212-86-1 | 95% | 500mg |
$154.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107617-1g |
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide |
952212-86-1 | 95+% | 1g |
¥4177.00 | 2024-04-24 | |
A2B Chem LLC | AI64059-2g |
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide |
952212-86-1 | 95% | 2g |
$424.00 | 2024-07-18 |
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide 関連文献
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxideに関する追加情報
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide (CAS No. 952212-86-1): A Comprehensive Overview
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide, identified by its CAS number 952212-86-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of heterocyclic derivatives, featuring a unique structural framework that combines nitrogen, sulfur, and oxygen atoms in a complex arrangement. The presence of a tert-butyl group at the 2-position of the thiadiazinane ring enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The< strong>tert-butyl substituent plays a crucial role in modulating the electronic properties and metabolic pathways of the compound. This modification not only improves the compound's solubility in organic solvents but also influences its interaction with biological targets. The< strong>1,2,6-thiadiazinane core structure is known for its versatility in medicinal chemistry, offering multiple sites for functionalization and derivatization. These characteristics make< strong>tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide a promising candidate for further exploration in therapeutic applications.
In recent years, there has been growing interest in thiadiazinane derivatives due to their potential pharmacological activities. Studies have demonstrated that these compounds exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong>1,1-dioxide moiety further contributes to the compound's reactivity and functionality, allowing for diverse chemical modifications that can tailor its biological activity.
The synthesis of< strong>tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tert-butyl group at the 2-position is typically achieved through nucleophilic substitution or other coupling reactions. The subsequent formation of the< strong>1,1-dioxide group often involves oxidation or dehydration reactions under controlled conditions. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high purity.
The pharmacological potential of< strong>tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide has been explored in several preclinical studies. Research indicates that this compound can interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of thiadiazinane can inhibit key enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression. Additionally, the< strong>tert-butyl group may enhance the compound's ability to cross cell membranes, improving its bioavailability.
The< strong>CAS No. 952212-86-1 designation ensures that researchers have a unique identifier for this compound, facilitating its use in scientific literature and regulatory submissions. This standardized naming system is essential for maintaining consistency across different studies and applications. The compound's properties have been thoroughly characterized through spectroscopic techniques such as NMR spectroscopy and mass spectrometry, providing valuable insights into its molecular structure and behavior.
In conclusion,< strong>tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of the< strong>tert-butyl,< strong>thiadiazinane, and< strong>1,1-dioxide moieties offers a versatile platform for drug discovery and development. As research continues to uncover new biological activities and synthetic methodologies for this class of compounds,< strong>CAS No. 952212-86-1 will serve as a critical reference point for scientists exploring innovative therapeutic strategies.
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